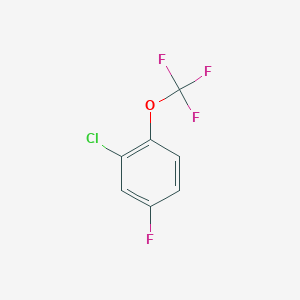

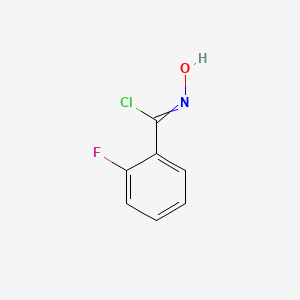

![molecular formula C11H21ClN2O2 B3101865 tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride CAS No. 1403676-97-0](/img/structure/B3101865.png)

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Vue d'ensemble

Description

Tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .

Molecular Structure Analysis

The molecular formula of this compound is C11H20N2O2 . The structure includes a bicyclic system with a six-membered ring and a five-membered ring. The six-membered ring adopts a chair conformation .Physical And Chemical Properties Analysis

The molecular weight of this compound is 212.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The XLogP3-AA value is 1.1 , which is a measure of the compound’s lipophilicity.Applications De Recherche Scientifique

Asymmetric Synthesis Applications : One study highlights the use of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride in asymmetric synthesis. It demonstrates the process of ring-closing iodoamination for creating 8-azabicyclo[3.2.1]octane scaffolds, which are then elaborated to access compounds like (+)-pseudococaine hydrochloride (Brock et al., 2012).

Molecular Structure and Synthesis : Another research focuses on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, related to this compound. This compound, a cyclic amino acid ester, was synthesized and characterized using NMR spectroscopy and mass spectrometry, revealing its molecular structure through X-ray diffraction analysis (Moriguchi et al., 2014).

Derivatives Synthesis and Pharmacological Applications : There's a study from 1978 that describes the synthesis of 3,8-diazabicyclo [3.2.1] octane derivatives. These derivatives were structurally related to propoxyphene, a narcotic analgesic. Some pharmacological data of these compounds are reported, but it should be noted that this research is quite dated (Ocelli, Fontanella, & Diena, 1978).

Chemo- and Stereoselective Catalysis : A 1999 study utilized this compound for chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions. This process was instrumental in synthesizing highly functionalized cyclopentanes (Yakura et al., 1999).

Crystallographic Studies : A study conducted in 2005 focused on the crystallographic characterization of geometry changes in 2-tert-Butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes upon electron loss. This study is crucial for understanding the structural dynamics of related compounds (Nelsen, Konradsson, Ismagilov, & Guzei, 2005).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of tert-Butyl 3,8-diazabicyclo[32It’s structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body.

Biochemical Pathways

The compound is used in the preparation of substituted pyrrolo[2,3-b]pyridines , which are known to suppress toxic endoplasmic reticulum stress

Result of Action

Its use in the synthesis of compounds for suppressing toxic endoplasmic reticulum stress suggests that it may have a role in cellular stress response pathways.

Propriétés

IUPAC Name |

tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFVMMCFCHFPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

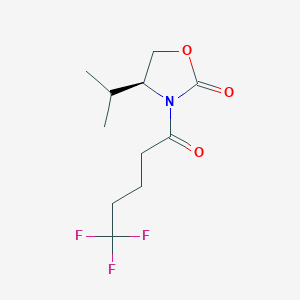

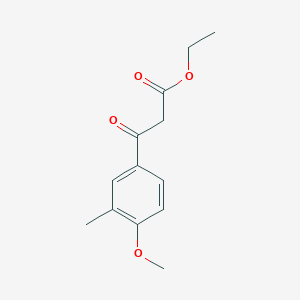

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B3101810.png)

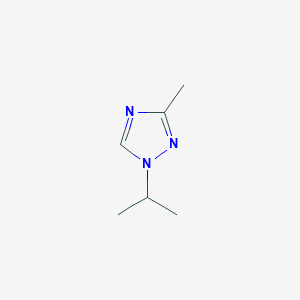

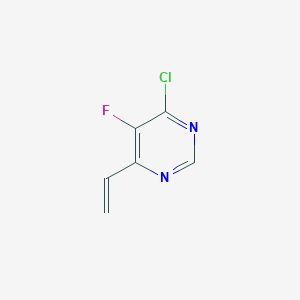

![Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]](/img/structure/B3101818.png)

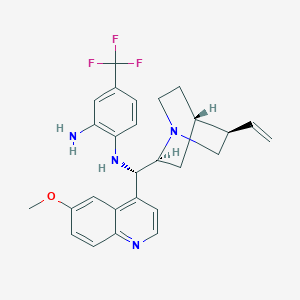

![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B3101822.png)

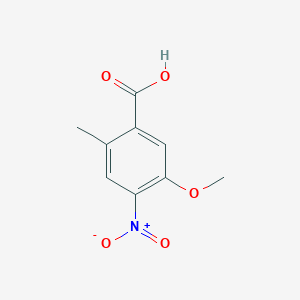

![2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene](/img/structure/B3101890.png)